Lipoamido-PEG3-Azide
Overview
Description
Lipoamido-PEG3-Azide is a PEG derivative that consists of a lipoamide group and a terminal azide group . It has a molecular formula of C16H30N4O4S2 and a molecular weight of 406.56 .
Molecular Structure Analysis
The molecular structure of Lipoamido-PEG3-Azide is characterized by a lipoamide group and a terminal azide group . The exact structure is not provided in the available resources.Chemical Reactions Analysis
The azide group in Lipoamido-PEG3-Azide can participate in copper-catalyzed Click Chemistry reactions with alkynes, DCBO, and BCN reagents to form triazole moieties .Physical And Chemical Properties Analysis
Lipoamido-PEG3-Azide has a molecular formula of C16H30N4O4S2 and a molecular weight of 406.56 .Scientific Research Applications
“Lipoamido-PEG3-Azide” is a biochemical used in proteomics research . Its molecular formula is C16H30N4O4S2 and it has a molecular weight of 406.57 . It’s important to note that it’s intended for research use only and not for diagnostic or therapeutic use .
One specific application of “Lipoamido-PEG3-Azide” is in the field of bioconjugation, specifically in the process of biotinylation . Biotinylation is the process of attaching biotin (a vitamin) to proteins and other macromolecules. This process is used in various biological assays and tests.
“Lipoamido-PEG3-Azide” is used as a reagent for labeling alkyne-containing molecules or biomolecules . This is done using either copper-catalyzed 1,3 dipolar cycloaddition click chemistry or copper-free click chemistry with cyclooctyne derivatives . The azide group in “Lipoamido-PEG3-Azide” reacts with alkynes to form a stable triazole linkage, facilitating the introduction of biotin into the alkyne-modified system of interest . This reaction is bioorthogonal, meaning it’s compatible with biological systems as its components do not react with the biological environment .
Future Directions
While specific future directions for Lipoamido-PEG3-Azide are not detailed in the available resources, peptide drugs like Lipoamido-PEG3-Azide have been highlighted as having broad development prospects due to their wide indications, high safety, and remarkable efficacy . They have been widely used in the prevention, diagnosis, and treatment of various diseases, including tumor, cardiovascular and cerebrovascular diseases, hepatitis, diabetes, and AIDS .
properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4S2/c17-20-19-7-9-23-11-13-24-12-10-22-8-6-18-16(21)4-2-1-3-15-5-14-25-26-15/h15H,1-14H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVGYUXHOQKUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lipoamido-PEG3-Azide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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